

Isopropylidenylacetyl-marmesin (CAS Number 35178-20-2): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isopropylidenylacetyl-marmesin*

Cat. No.: B1633412

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An In-depth Examination of the Bioactive Compound Praeruptorin A

Isopropylidenylacetyl-marmesin, also widely known by its synonym Praeruptorin A, is a naturally occurring pyranocoumarin compound. With the CAS number 35178-20-2, this molecule has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of **Isopropylidenylacetyl-marmesin**, consolidating key data on its biological effects, mechanisms of action, and the experimental protocols utilized in its investigation.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	35178-20-2	N/A
Molecular Formula	C ₁₉ H ₂₀ O ₅	N/A
Molecular Weight	328.36 g/mol	N/A
Purity	Typically >98% (HPLC)	N/A
Synonyms	Praeruptorin A, (±)-Prantschimgin	N/A

Pharmacological Activities and Mechanism of Action

Isopropylidenylacetyl-marmesin (Praeruptorin A) has demonstrated a range of biological activities, positioning it as a compound of interest for drug development in several therapeutic areas.

Anti-inflammatory Effects

Praeruptorin A exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1 β (IL-1 β), and tumor necrosis factor- α (TNF- α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The primary mechanism underlying these effects is the inhibition of the NF- κ B signaling pathway. Praeruptorin A has been observed to decrease the cytoplasmic degradation of I κ B- α , thereby preventing the nuclear translocation of the NF- κ B p65 subunit.

Cardiovascular Effects

The compound has been identified as a potent vasodilator. In isolated rat aortic rings, Praeruptorin A induces endothelium-dependent relaxation. This effect is mediated by the nitric oxide-cyclic GMP (NO-cGMP) pathway. It acts as a voltage-operated Ca $^{2+}$ channel blocker, contributing to its vasorelaxant properties.

Anti-cancer Activity

Research has indicated that Praeruptorin A can inhibit the migration and invasion of human hepatocellular carcinoma cells. This anti-metastatic effect is attributed to the downregulation of matrix metalloproteinase-1 (MMP1) expression through the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway. Furthermore, it has been shown to induce apoptosis in certain cancer cell lines.

Other Activities

Praeruptorin A also interacts with the constitutive androstane receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism. This interaction suggests potential implications for drug-drug interactions and metabolic regulation.

Quantitative Data Summary

The following tables summarize the quantitative data reported in various studies on Praeruptorin A.

Table 1: In Vitro Bioactivity

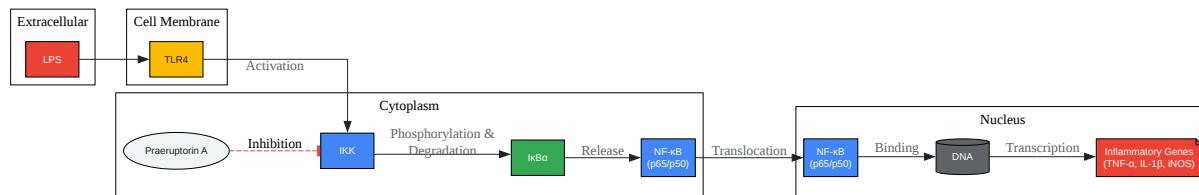
Assay	Cell Line	Parameter	Value	Cell Viability	RAW 264.7	Non-toxic concentration	1-5 μ M	Cell Viability	HeLa, SiHa	IC50 (24h)	\sim 30-50 μ M	NO Production Inhibition	RAW 264.7	IC50	Not explicitly stated for Praeruptorin A	Vasodilation	Rat Aortic Rings	EC50	Not explicitly stated
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Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

Parameter	Value (5 mg/kg dose)	Value (10 mg/kg dose)	Value (20 mg/kg dose)
Half-life (t $\frac{1}{2}$)	57.46 min	60.87 min	59.01 min
AUC (0- ∞)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Clearance (CL)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Volume of Distribution (V _d)	Not explicitly stated	Not explicitly stated	Not explicitly stated

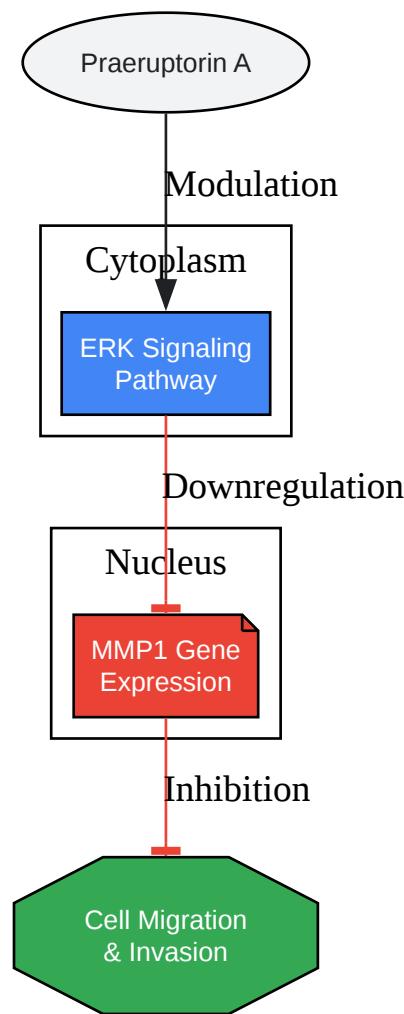
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by **Isopropylidenylacetyl-marmesin** (Praeruptorin A).



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Caption: Inhibition of the NF-κB signaling pathway by Praeruptorin A.



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Caption: Praeruptorin A's effect on the ERK/MMP1 pathway and cell metastasis.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the bioactivity of **Isopropylidenylacetyl-marmesin** (Praeruptorin A).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Praeruptorin A on cultured cells.

Methodology:

- Cell Seeding: Plate cells (e.g., RAW 264.7, HeLa) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of Praeruptorin A (e.g., 1, 5, 10, 20, 50 μ M) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
- MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in signaling pathways (e.g., p65, I κ B α , ERK).

Methodology:

- Cell Lysis: Treat cells with Praeruptorin A and/or a stimulant (e.g., LPS) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes (e.g., TNF- α , IL-1 β , MMP1).

Methodology:

- RNA Extraction: Treat cells as required, then extract total RNA using a commercial kit (e.g., TRIzol).
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
- Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.
- Data Analysis: Analyze the amplification data using the comparative Ct ($\Delta\Delta Ct$) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH).

Vasodilation Assay in Isolated Rat Aortic Rings

Objective: To assess the vasorelaxant effect of Praeruptorin A.

Methodology:

- Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm in length).
- Organ Bath Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
- Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine or KCl.
- Compound Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of Praeruptorin A to the organ bath.
- Tension Recording: Record the isometric tension of the aortic rings throughout the experiment.
- Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion

Isopropylidenyacetyl-marmesin (Praeruptorin A) is a multifaceted compound with promising therapeutic potential in the fields of inflammation, cardiovascular disease, and oncology. Its well-defined mechanisms of action, particularly its influence on the NF-κB and ERK signaling pathways, make it a valuable tool for researchers and a compelling candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this and other bioactive natural products.

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